molecular formula C15H16F3N3O B6474116 N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2451300-08-4

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B6474116
CAS No.: 2451300-08-4
M. Wt: 311.30 g/mol
InChI Key: UYEMGZDUAGQFKG-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with methyl (C2), trifluoromethyl (C6), and a 3-methoxyphenylethylamine group (C4). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenylethyl substituent may influence receptor binding and solubility .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-20-13(15(16,17)18)9-14(21-10)19-7-6-11-4-3-5-12(8-11)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMGZDUAGQFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core This can be achieved through a condensation reaction between an appropriate amine and a diketone or β-diketone derivative

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-amine group in the pyrimidine core is a prime site for nucleophilic substitution. In related pyrimidin-4-amine systems, NAS occurs at electron-deficient positions activated by electron-withdrawing groups (e.g., trifluoromethyl). For example:

  • Chlorination : Treatment with POCl₃ and tetramethylammonium chloride can convert the 4-amine to a 4-chloro intermediate, enabling subsequent amination or cross-coupling ( ).

  • Amination : Reaction with substituted amines under acidic conditions (e.g., HCl in dioxane) replaces the 4-amine with secondary or tertiary amines, as demonstrated in pyrazolo[1,5-a]pyrimidine systems ( ).

Table 1: NAS Reactions at Position 4

ReagentConditionsProductYield (%)Source
POCl₃ + TMACReflux, 6 h4-Chloro derivative85–90
Benzylamine/HClDioxane, 80°C, 12 hN-Benzyl-4-amine analog72

Cross-Coupling Reactions

The trifluoromethyl group at position 6 enhances electrophilicity, facilitating palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling : At position 2 or 6, aryl boronic acids couple efficiently using PdCl₂(dppf) under microwave irradiation (MW) ( ).

  • Buchwald–Hartwig Amination : The 4-amine can undergo coupling with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to form biaryl amines ( ).

Table 2: Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateYield (%)Source
Suzuki (position 2)PdCl₂(dppf), MW, 120°C2-Aryl derivatives65–78
Buchwald–HartwigPd(OAc)₂/XPhos, K₃PO₄4-Arylalkyl amines82

Functionalization via Electrophilic Substitution

The electron-deficient pyrimidine ring allows electrophilic attack at positions ortho/para to the trifluoromethyl group:

  • Nitration : Nitric acid in acetic anhydride selectively nitrates position 5, yielding 5-nitro derivatives ( ).

  • Halogenation : N-Halosuccinimides (NXS) under mild conditions introduce halogens at position 3 or 5 ( ).

Reductive Alkylation and Oxidation

The 2-methyl group and ethyl linker in the side chain are reactive sites:

  • Oxidation : MnO₂ or KMnO₄ oxidizes the ethyl group’s benzylic carbon to a ketone, forming N-[2-(3-methoxyphenyl)acetyl]- analogs ( ).

  • Reduction : NaBH₄ or LiAlH₄ reduces imine intermediates in multistep syntheses ( ).

Cyclization and Ring Expansion

Under acidic or basic conditions, the pyrimidine core participates in cycloadditions:

  • Pyrazole Formation : Reaction with hydrazine derivatives forms fused pyrazolo[1,5-a]pyrimidines ( ).

Stability and Degradation Pathways

  • Hydrolysis : The trifluoromethyl group stabilizes the ring against hydrolysis, but prolonged exposure to strong acids (e.g., H₂SO₄) cleaves the amine linkage ( ).

  • Photodegradation : UV light induces C–F bond cleavage in trifluoromethyl groups, forming carboxylic acids ( ).

Key Challenges and Opportunities

  • Regioselectivity : Competing reactivity at positions 2, 4, and 5 requires careful optimization ( ).

  • Trifluoromethyl Effects : The –CF₃ group’s electron-withdrawing nature dictates reaction pathways but complicates purification ( ).

Scientific Research Applications

The compound has shown promise in various biological activities, particularly in the following areas:

  • Antitumor Activity :
    • Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. Studies have demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against cancer cell lines, suggesting that N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine may share similar properties .
  • Antimicrobial Properties :
    • Compounds containing trifluoromethyl groups are often associated with increased antimicrobial activity. Preliminary studies have indicated that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
  • Neurological Applications :
    • There is emerging evidence that pyrimidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The specific structure of this compound suggests it could interact with receptors involved in mood regulation and cognitive function .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study published in a prominent journal demonstrated the efficacy of pyrimidine derivatives against various cancer cell lines, highlighting the role of substituents on the pyrimidine ring in enhancing activity. The specific structure of this compound was noted for its potential to target cancer pathways effectively .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on SAR has shown that modifications to the 6-position of the pyrimidine ring can significantly affect biological activity. The trifluoromethyl group at this position enhances lipophilicity and receptor binding affinity, which may contribute to the compound's overall effectiveness in biological assays .
  • Neuropharmacological Studies :
    • Investigations into the neuropharmacological effects of similar compounds have suggested potential applications in treating anxiety and depression. The ability of such compounds to modulate neurotransmitter levels indicates a promising avenue for future research involving this compound .

Mechanism of Action

The mechanism by which N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Analogues

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
  • Core Structure: Pyrimidine ring with methyl (C6), phenyl (C2), and trifluoromethyl-anilino (C5) groups.
  • Key Differences : The C4 substituent is a 4-methoxyphenyl group instead of a 3-methoxyphenylethyl chain.
  • The 4-methoxy group may alter electronic properties compared to the 3-methoxy position .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
  • Core Structure: Similar pyrimidine scaffold with methyl (C6), phenyl (C2), and ethoxyanilino (C5) groups.
  • Key Differences : Ethoxy group (vs. methoxy) and 2-fluorophenyl substituent (C4).
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Core Structure : Pyrimidine with methyl (C6), phenyl (C2), and fluorophenyl (C4) groups.
  • Key Differences: Fluorine substitution at the phenyl ring and a 4-methoxyphenylaminomethyl group (C5).
  • Impact : Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, influencing crystal packing and solubility .
Antimicrobial Activity
  • Target Compound: Limited direct data, but related pyrimidines exhibit antibacterial and antifungal activity due to interactions with microbial enzymes .
  • Analogues: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Kinase Inhibition
  • Target Compound : Trifluoromethyl groups are common in kinase inhibitors (e.g., MAP3K12 inhibitors with IC₅₀ = 229 nM) .
  • Analogues : 2-(3,3-Difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine (Ki = 2.0 nM) highlights the role of trifluoromethyl in enhancing binding affinity .

Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
Molecular Weight 379.38 g/mol 484.47 g/mol 471.54 g/mol
Melting Point Not reported 469–471 K Not reported
Solubility Likely low (lipophilic substituents) Low (crystalline in chloroform) Moderate (purified via column chromatography)
Hydrogen Bonding N–H⋯N (intramolecular) N–H⋯N and C–H⋯O interactions N–H⋯N and C–H⋯π interactions

Biological Activity

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available data on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C15H16F3N3C_{15}H_{16}F_3N_3 with a molecular weight of approximately 301.31 g/mol. The structure features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the K-RAS/MEK/ERK signaling pathway. This pathway is crucial for tumor growth and survival in various cancers, including pancreatic and colorectal cancers .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the trifluoromethyl group and the methoxyphenyl substituent can enhance or diminish biological activity. For instance, compounds with varying substitutions have been synthesized to optimize their pharmacological profiles .

Biological Activity Data

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerMDA-MB-23115.3Inhibition of cell proliferation
AnticancerA54920.5Induction of apoptosis
Enzyme InhibitionK-RAS/MEK/ERK PathwayVariesDisruption of signaling pathways leading to tumor growth

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Xenograft Models : In xenograft mouse models, the compound significantly reduced tumor growth when administered at therapeutic doses. This reduction was associated with decreased levels of proliferative markers in tumor tissues .
  • Combination Therapies : Preliminary data suggest that combining this compound with standard chemotherapeutics may enhance overall efficacy while reducing side effects. For example, synergistic effects were observed when used alongside doxorubicin in breast cancer models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a halogenated pyrimidine precursor (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) with 3-methoxyphenethylamine in chloroform under vigorous stirring for 5–6 hours, followed by extraction and purification via column chromatography (silica gel, chloroform eluent) and crystallization from methanol . Optimization may involve adjusting solvent polarity (e.g., DMF for enhanced solubility), temperature control (80–100°C), or catalytic bases (e.g., LiHMDS) to accelerate amine coupling.

Q. How can the crystal structure of this compound be determined, and which software tools are validated for such analyses?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., methanol/chloroform) are analyzed using diffractometers (e.g., Oxford Xcalibur). Data refinement employs SHELX programs (SHELXL for structure solution, SHELXS for heavy atom positioning), leveraging hydrogen-bonding networks and torsion angle analysis to resolve molecular conformation . For disordered regions, restraints on atomic displacement parameters (ADPs) and occupancy factors improve accuracy.

Q. What methodologies are employed to assess the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine orthogonal techniques:

  • HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%).
  • NMR (1H/13C, DMSO-d6) to verify substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR).
  • Elemental analysis for C/H/N compliance (±0.4% theoretical values).
  • Mass spectrometry (ESI-TOF) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311G(d,p)) to model geometry optimization, electrostatic potential surfaces (EPS), and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed bond lengths/angles with SC-XRD data to validate accuracy. Mulliken population analysis identifies nucleophilic/electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect on the pyrimidine ring) . Thermodynamic properties (ΔG, ΔH) predict stability under varying temperatures.

Q. What experimental strategies are used to investigate the biological activity (e.g., kinase inhibition) of this pyrimidine derivative?

  • Methodology :

  • Kinase inhibition assays : Use recombinant enzymes (e.g., MAP3K12) with ATP-competitive binding assays (IC50/Ki determination via fluorescence polarization). For example, measure displacement of a fluorescently labeled ATP analog in dose-response experiments .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values). Structural analogs show activity via pyrimidine-thiol interactions with bacterial enzymes .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50, with SAR studies focusing on trifluoromethyl and methoxyphenyl substitutions .

Q. How can researchers resolve discrepancies between observed biological activity and computational predictions for this compound?

  • Methodology :

  • Re-evaluate stereochemistry : Confirm absolute configuration via SC-XRD or electronic circular dichroism (ECD) if chiral centers exist .
  • Reassess solvation effects : Run MD simulations (AMBER/CHARMM) to model aqueous solubility or membrane permeability, which may differ from gas-phase DFT predictions .
  • Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .
  • Synthesize analogs : Modify substituents (e.g., replace trifluoromethyl with cyano) to test hypotheses on electronic contributions .

Data Contradiction Analysis

  • Example : If SC-XRD data conflicts with DFT-optimized geometries, cross-validate using vibrational spectroscopy (IR/Raman) to assess bond stiffness. For instance, discrepancies in pyrimidine ring planarity may arise from crystal packing forces (e.g., C–H⋯π interactions in ), which DFT models may not fully capture .

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